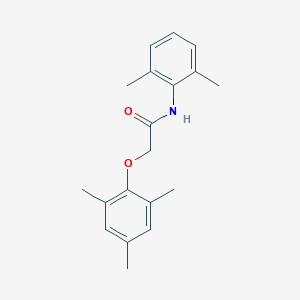![molecular formula C24H19N3O2 B411704 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline CAS No. 6240-78-4](/img/structure/B411704.png)
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused to a quinoline ring, with benzyloxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves an oxidative ring closure of a hydrazine intermediate. One common method employs sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield . The product is then purified by extraction and passing the crude mixture through a small plug of alumina .
Análisis De Reacciones Químicas
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.
Common reagents used in these reactions include sodium hypochlorite, zinc, acetic acid, and triphenylphosphine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazole ring fused to a pyridine ring and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring and are known for their diverse pharmacological activities.
Tris[1,2,4]triazolo[1,3,5]triazines: These compounds feature a triazole ring fused to a triazine ring and are used in constructing functional materials.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
6240-78-4 |
|---|---|
Fórmula molecular |
C24H19N3O2 |
Peso molecular |
381.4g/mol |
Nombre IUPAC |
1-(3-methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C24H19N3O2/c1-28-22-15-19(11-13-21(22)29-16-17-7-3-2-4-8-17)24-26-25-23-14-12-18-9-5-6-10-20(18)27(23)24/h2-15H,16H2,1H3 |
Clave InChI |
CLINBAWCGVARPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


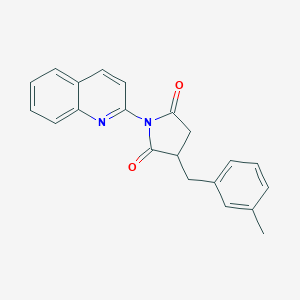
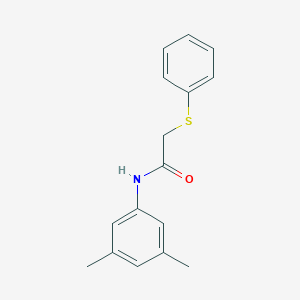
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B411624.png)
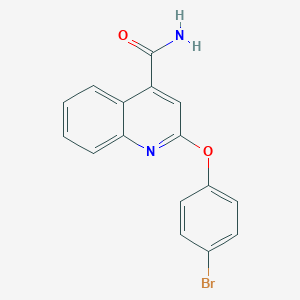
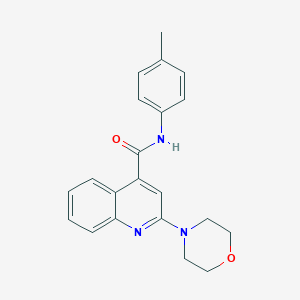
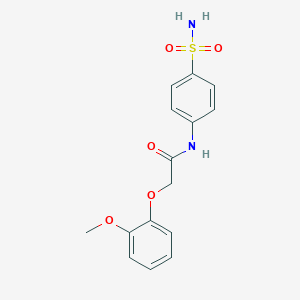
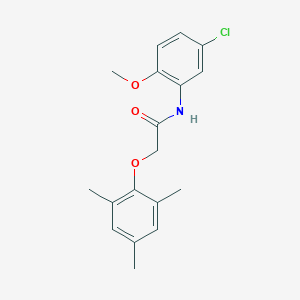
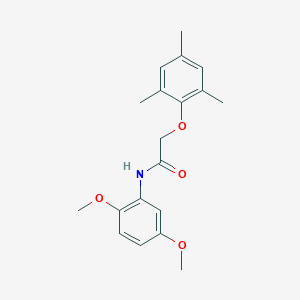
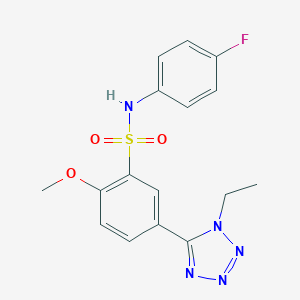
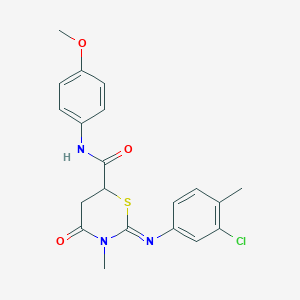
![(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411638.png)
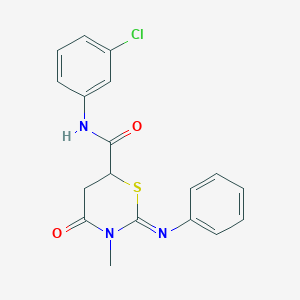
![methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B411641.png)
